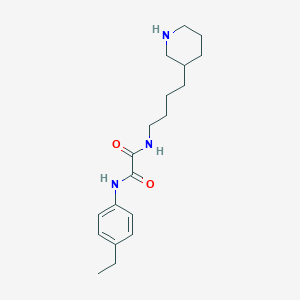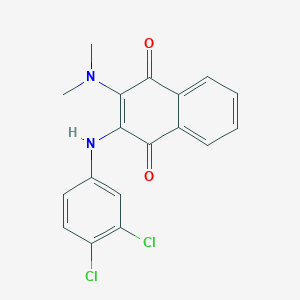
2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione
Overview
Description
2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of dichloroanilino and dimethylamino groups attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1,4-dinitronaphthalene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminonaphthalene.
Acylation: The amino groups are acylated to form 1,4-diacetylnaphthalene.
Substitution: The acetyl groups are substituted with 3,4-dichloroaniline and dimethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated process control systems.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can yield hydroquinone derivatives.
Substitution: The dichloroanilino and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce naphthohydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichloroanilino)-1,4-naphthoquinone: Similar structure but lacks the dimethylamino group.
2-(3,4-Dichloroanilino)-3-methyl-1,4-naphthoquinone: Similar structure with a methyl group instead of a dimethylamino group.
2-(3,4-Dichloroanilino)-3-ethyl-1,4-naphthoquinone: Similar structure with an ethyl group instead of a dimethylamino group.
Uniqueness
2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione is unique due to the presence of both dichloroanilino and dimethylamino groups, which may confer distinct chemical and biological properties compared to its analogs. These unique features could make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(3,4-dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-22(2)16-15(21-10-7-8-13(19)14(20)9-10)17(23)11-5-3-4-6-12(11)18(16)24/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUHNNFELKKTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


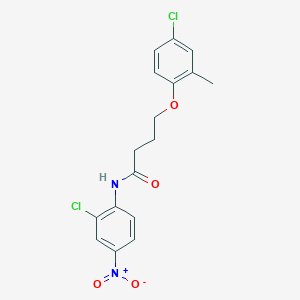
![9-[2-(2-sec-butylphenoxy)ethyl]-9H-carbazole](/img/structure/B3981625.png)
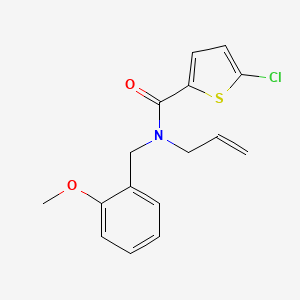
![2-[({4-[(2-Phenoxypropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B3981653.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}-3-(1H-indol-2-yl)alaninate](/img/structure/B3981665.png)
![3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B3981669.png)
![N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3981672.png)
![2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981679.png)
![2-[2-nitro-4-(trifluoromethyl)anilino]-N-[3-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3981688.png)
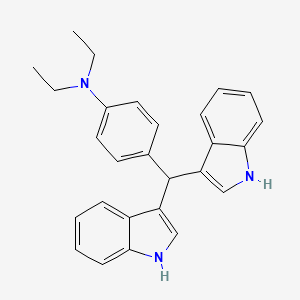
![N-(4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE](/img/structure/B3981705.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3981712.png)
